molecular formula C10H18O3 B14496619 Methyl 5-ethyl-4-oxoheptanoate CAS No. 65213-30-1

Methyl 5-ethyl-4-oxoheptanoate

Cat. No.: B14496619
CAS No.: 65213-30-1
M. Wt: 186.25 g/mol
InChI Key: IJYKVTBRCQPRAD-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-4-oxoheptanoate is an organic compound belonging to the class of esters It is characterized by a heptanoate backbone with an ethyl group at the fifth carbon and a keto group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-4-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-ethyl-4-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethyl-4-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: 5-ethyl-4-oxoheptanoic acid.

    Reduction: 5-ethyl-4-hydroxyheptanoate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 5-ethyl-4-oxoheptanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving esters and ketones.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-4-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto group can also engage in redox reactions, influencing cellular metabolic pathways.

Comparison with Similar Compounds

    Methyl 4-oxoheptanoate: Lacks the ethyl group at the fifth carbon.

    Ethyl 5-ethyl-4-oxoheptanoate: Has an ethyl ester group instead of a methyl ester group.

    Methyl 5-methyl-4-oxoheptanoate: Contains a methyl group at the fifth carbon instead of an ethyl group.

Uniqueness: Methyl 5-ethyl-4-oxoheptanoate is unique due to the presence of both an ethyl group and a keto group on the heptanoate backbone

Properties

CAS No.

65213-30-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 5-ethyl-4-oxoheptanoate

InChI

InChI=1S/C10H18O3/c1-4-8(5-2)9(11)6-7-10(12)13-3/h8H,4-7H2,1-3H3

InChI Key

IJYKVTBRCQPRAD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)CCC(=O)OC

Origin of Product

United States

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